Niobium(V) oxide

説明

Niobium(V) oxide, also known as niobium pentoxide, is a white crystalline powder . It is a refractory metal oxide with a high melting point of over 2500 °C and high chemical stability, including to oxygen and moisture . It is mainly used as a raw material in the production of niobium and niobium alloys, as a catalyst in chemical reactions, and as a refractory material in high-temperature applications .

Synthesis Analysis

Niobium(V) oxide nanoparticles can be synthesized through the solvothermal method from niobium chloride in benzyl alcohol . Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl 6−x O x] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble .

Molecular Structure Analysis

The formation of niobium oxide nanoparticles involves the assembly of larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .

Chemical Reactions Analysis

Upon heating, the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl 6−x O x] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO 3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb 2 O 5 structure .

Physical And Chemical Properties Analysis

Niobium(V) oxide is a refractory metal oxide with a high melting point of over 2500 °C and high chemical stability, including to oxygen and moisture . It is a white crystalline powder .

科学的研究の応用

Glass and Ceramics Technology

Niobium(V) oxide is in demand as a highly polarizing modifier in glass technology . In the production of ceramics for electronics, phases with the pyrochlore structure based on Nb2O5 are used to obtain thermostable ceramic materials with low dielectric losses .

Metallurgy

In metallurgy, Nb2O5 is an intermediate product for use in the production of metallic niobium .

Chemical Technology of Refractory Compounds

Niobium(V) oxide is a raw material for the synthesis of niobium carbide and boride in the chemical technology of refractory compounds .

Catalysts

Research has been actively conducted on methods for obtaining highly dispersed niobium(V) oxide to create catalysts for dehydration, esterification, alkylation, and other types of reactions .

Solar Energetics

Due to the presence of a band gap ranging from 3.1 to 4.0 eV and high absorption in the visible region of the spectrum, Nb2O5 is promising not only as a photocatalyst but also in solar energetics .

Optoelectronic Devices

Niobium(V) oxide has been considered as one of the oxides thin films that attracts a noticeable attraction by scientific prospective aspects. Its usefulness in a wide practical applications range such as in optoelectronic devices .

Gas Sensors

Niobium(V) oxide is used in the production of gas sensors .

Medical Field

作用機序

Target of Action

Niobium(V) oxide, also known as Nb2O5, primarily targets the formation and growth of nanoparticles . It is also used in electrochromic and photoelectrochemical devices, and as a catalyst in various chemical reactions .

Mode of Action

The interaction of Niobium(V) oxide with its targets involves a complex process. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Biochemical Pathways

Niobium(V) oxide affects the biochemical pathways involved in the formation and growth of nanoparticles . It has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for production of e.g. fuels and chemicals from biomass sources .

Pharmacokinetics

It is known to have a high melting point of over 2500 °c and high chemical stability, including to oxygen and moisture .

Result of Action

The result of Niobium(V) oxide’s action is the formation of nanoparticles with specific properties . These nanoparticles have been used in various applications, including high-power batteries, catalysts for chemical reactions, and electrochromic windows .

Action Environment

The action of Niobium(V) oxide is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the synthesis of niobium oxide was conducted at temperatures 600, 1000, and 1200°C . The presence of other chemicals, such as benzyl alcohol and niobium chloride, also plays a crucial role in the formation of niobium oxide nanoparticles .

Safety and Hazards

将来の方向性

Niobium(V) oxide has received significant interest due to its versatile electrochemical properties . For example, it has been shown to be an outstanding cathode material for high-power batteries due to high Li-diffusion rates through their crystal structures . In addition, studies have shown that niobium oxides show excellent potential as catalyst materials for production of fuels and chemicals from biomass sources . The potential of amorphous and nanostructured Nb2O5 for electrochromic windows has also been investigated .

特性

IUPAC Name |

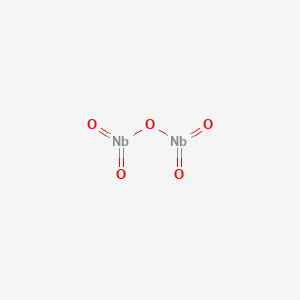

dioxoniobiooxy(dioxo)niobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKATWMILCYLAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

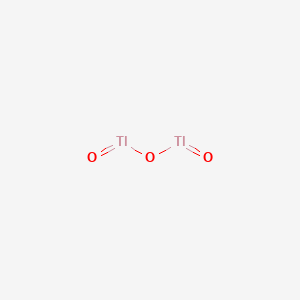

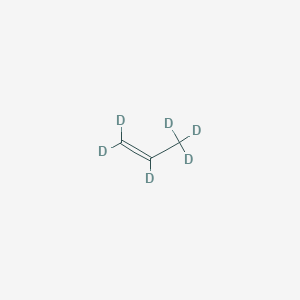

O=[Nb](=O)O[Nb](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals insoluble in water; [Sax] | |

| Record name | Niobium pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2048 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Niobium(V) oxide | |

CAS RN |

1313-96-8 | |

| Record name | Niobium pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diniobium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium (5) Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: The molecular formula for Niobium(V) oxide is Nb2O5. It has a molecular weight of 265.81 g/mol.

ANone: Several spectroscopic techniques can be used:

- Raman Spectroscopy: Useful for identifying different polymorphs of Nb2O5 and studying the structure of thin films. [, ]

- FTIR-ATR Spectroscopy: Provides information about the surface chemistry of Nb2O5, including the types of hydroxyl groups and the presence of Lewis and Brønsted acid sites. [, ]

- XPS (X-ray Photoelectron Spectroscopy): Helps determine the oxidation state of niobium and the surface composition of Nb2O5 materials. [, ]

- UV-Vis Spectroscopy: Used to characterize the electronic structure of Nb2O5 and to study its electrochromic properties. []

A: Niobium(V) oxide exists in several polymorphic forms, including TT, T, B, P, M, and H forms. The B-form is the most stable phase below 760°C. The relative stabilities of the different forms can be assessed by observing the rate of their conversion into the B-form under specific conditions. []

A: Heat treatment can significantly impact the properties of hydrous Niobium(V) oxide, influencing its ion-exchange capacity, structure, and surface area. [, , ] For instance, heating to 110°C can cause a 17% loss in ion-exchange capacity, and crystallization into the γ-phase occurs between 450-500°C, leading to complete capacity loss. [] Crystallization into the α-phase happens above 800°C. [] Additionally, heat treatment can induce cracking in particles, increasing the effective surface area. []

ANone: Niobium(V) oxide is investigated for various catalytic applications, including:

- Oxidation of Unsaturated Fatty Acid Methyl Esters: Nb2O5 can catalyze the oxidation of methyl linoleate in the presence of hydrogen peroxide, yielding products like 9-oxo-nonanoic acid methyl ester. The reaction likely proceeds through an autoxidation mechanism involving hydroperoxide intermediates. []

- Selective Methane Oxidation: Different polymorphs of Nb2O5 display varying activity and selectivity in methane oxidation to formaldehyde. The H-Nb2O5 and M-Nb2O5 phases, possessing a block-type structure, exhibit higher formaldehyde selectivity than the T-Nb2O5 polymorph. []

- Photocatalytic Reactions: Nb2O5, particularly in its amorphous form, demonstrates photocatalytic activity in reactions such as methanol dehydrogenation and acetic acid mineralization. The amorphous Nb2O5 synthesized through solvothermal methods exhibits superior activity compared to crystalline forms or commercially available niobic acid. []

- Direct Amidation of Esters: Nb2O5 acts as a heterogeneous catalyst for the direct amidation of esters with amines. It demonstrates excellent activity and reusability, surpassing the performance of previously reported homogeneous catalysts. The high activity is attributed to the strong acid-base interaction between the Lewis acidic Nb5+ sites on the catalyst surface and the carbonyl oxygen of the ester. []

A: Introducing Nb2O5 into barium aluminoborate glass systems positively impacts their photochromic properties. Increasing the concentration of Nb2O5 enhances the refractive index, degree of darkening, and relaxation rate of the glasses. This effect is attributed to the role of niobium cations as glass network modifiers at lower BaO concentrations and as weak glass formers at higher BaO concentrations. []

ANone: Nb2O5 is incorporated into various composite materials, such as:

- Composite Membranes: Nb2O5, when combined with cellulose acetate, forms composite membranes with potential applications in separation processes. The oxide particles are uniformly distributed within the membrane matrix, influencing its thermal stability and morphology. []

- Hydroxyapatite Composites: The addition of Nb2O5 to commercial synthetic hydroxyapatite (CSHA) improves its mechanical properties, making it suitable for biomedical applications such as bone repairing and prosthesis production. []

A: Hydrous Niobium(V) oxide acts as a cation exchanger and shows selectivity for various cations. Its affinity for alkali metal ions follows the order Cs+ >> K+ >> Li+, while for alkaline earth metal ions, it is Ba2+ >> Sr2+ ≥ Ca2+ > Mg2+. This selectivity is related to the hydrated ionic radii of the cations. [] The distribution coefficients for transition metal ions correlate with their first hydrolysis constants and the stability constants of their acetato complexes, suggesting a partially covalent bond between the metal ions and the exchanger. []

A: The isotopic exchange rate of Cs+ between hydrous Nb2O5 and aqueous solutions is pH-dependent, increasing with pH up to 7 and stabilizing afterward. [] This behavior contrasts with Na+, whose diffusion coefficients decrease with increasing pH. [] This difference is attributed to the stronger interaction between Cs+ and the ion-exchange sites compared to Na+. []

A: High-purity Nb2O5, suitable for applications like the production of lithium niobate single crystals, can be obtained by decomposing lithium orthoniobate in a fluoride-sulfuric acid environment. This process involves optimizing the decomposition conditions to maximize the transition of niobium and lithium into solution, followed by solvent extraction using specific extractants. []

ANone: Several analytical techniques are employed in conjunction with Niobium(V) oxide as a sorbent for trace metal determination:

- Flame Atomic Absorption Spectrometry (FAAS): This technique, combined with an online preconcentration system using Nb2O5-modified silica gel, allows for the sensitive determination of trace metals like copper, cadmium, cobalt, and zinc in samples like fuel alcohol. []

- Continuum Source Graphite Furnace Atomic Absorption Spectrometry (HR-CS GF AAS): This technique, coupled with sorption preconcentration using Nb2O5, enables the determination of impurities in high-purity Nb2O5. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。